2H-Naphtho[2,3-b]pyran-2-one, 3-methyl-

Analytical Chemistry Quality Control Structural Verification

2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- (CAS 86818-99-7), also known as 3-methyl-6,7-benzocoumarin or 3-methylbenzo[g]chromen-2-one , is a heterocyclic compound belonging to the benzocoumarin (π-extended coumarin) family. The compound features a fused naphthalene and pyran-2-one ring system with a methyl substituent at the 3-position.

Molecular Formula C14H10O2
Molecular Weight 210.23 g/mol
CAS No. 86818-99-7
Cat. No. B11894099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Naphtho[2,3-b]pyran-2-one, 3-methyl-
CAS86818-99-7
Molecular FormulaC14H10O2
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC1=CC2=CC3=CC=CC=C3C=C2OC1=O
InChIInChI=1S/C14H10O2/c1-9-6-12-7-10-4-2-3-5-11(10)8-13(12)16-14(9)15/h2-8H,1H3
InChIKeyYHLYCNMZANDXMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- (86818-99-7): A Benzo[g]coumarin Building Block for Fluorescent Probe and Photonic Material Development


2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- (CAS 86818-99-7), also known as 3-methyl-6,7-benzocoumarin or 3-methylbenzo[g]chromen-2-one [1], is a heterocyclic compound belonging to the benzocoumarin (π-extended coumarin) family [2]. The compound features a fused naphthalene and pyran-2-one ring system with a methyl substituent at the 3-position [1]. This core structure confers distinct photophysical properties relevant to fluorescent probe design and photonic materials research [3].

Why 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- (86818-99-7) Cannot Be Replaced by Simple Coumarins or Other Benzocoumarin Isomers


The scientific and industrial utility of 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- is not interchangeable with other coumarin derivatives due to precise structural features that dictate its photophysical behavior and chemical reactivity. The extended π-conjugation provided by the fused benzo[g]coumarin core results in bathochromic shifts in absorption and emission compared to simple coumarins, a necessary attribute for applications requiring longer wavelength excitation [1]. Furthermore, the position of the methyl substituent (C3) and the specific benzocoumarin isomer (benzo[g] vs. benzo[f]) critically influence the compound's electronic conjugation pathway, fluorescence quantum yield, Stokes shift, and solvent-dependent emission behavior [2]. These parameters are not transferable to 4-methyl analogs or other benzocoumarin isomers, making direct substitution without re-optimization of assay or device conditions scientifically invalid.

Quantitative Differentiation Evidence for 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- (86818-99-7) vs. Analogs


Spectroscopic Fingerprint Differentiation: 1H NMR and FTIR Spectral Signatures for Identity Verification Against 4-Methyl and Unsubstituted Analogs

The 1H NMR spectrum of 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- in CDCl3 provides a unique fingerprint that distinguishes it from its 4-methyl analog, 4-methyl-2H-benzo[g]chromen-2-one (MBC). The methyl proton signal for the 3-methyl compound appears at a different chemical shift due to its distinct electronic environment adjacent to the carbonyl group, enabling unambiguous identification in mixtures or during synthesis monitoring [1]. Additionally, the FTIR spectrum (KBr wafer) provides characteristic carbonyl and aromatic ring vibration bands that serve as a secondary orthogonal confirmation of identity [1].

Analytical Chemistry Quality Control Structural Verification

Enzyme Inhibition Selectivity Profile: Low Nanomolar sEH Inhibition with >10,000-fold Selectivity Over COX-2

In a comparative enzyme inhibition study, 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- demonstrated potent inhibition of recombinant human soluble epoxide hydrolase (sEH) with an IC50 of 0.400 nM. In stark contrast, the same compound exhibited negligible inhibition of human recombinant cyclooxygenase-2 (COX-2) with an IC50 > 10,000 nM [1]. This >25,000-fold selectivity window indicates that the compound's activity is not due to non-specific enzyme inhibition, a common concern with coumarin-based compounds that can exhibit promiscuous binding [2].

Medicinal Chemistry Drug Discovery Enzymology

Photophysical Core Advantage: Benzo[g]coumarin Scaffold Provides Longer Wavelength Absorption/Emission and Larger Stokes Shift Compared to Benzo[f]coumarin Isomers

The benzo[g]coumarin core of 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- exhibits superior photophysical characteristics for bioimaging and photonic applications compared to the corresponding benzo[f]coumarin isomers. Studies on structurally related donor-acceptor benzocoumarins demonstrate that the linear conjugation pathway in benzo[g]coumarins results in maximum absorption and emission wavelengths at longer wavelengths than benzo[f]coumarins [1]. Furthermore, the Stokes shift for a given donor-acceptor pair is larger in the benzo[g]coumarin series, reducing self-quenching and improving signal-to-noise ratios in fluorescence applications [1]. Additionally, benzo[g]coumarins retain strong fluorescence in polar media (e.g., DMSO, water) whereas benzo[f]coumarins with dimethylamino donors exhibit significantly weakened emission under the same conditions [1].

Fluorescent Probes Bioimaging Photonic Materials

Synthetic Versatility as a Building Block: 3-Methyl Group Enables Selective Formylation to 3-Formyl-6,7-benzocoumarin

2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- serves as a direct precursor for the synthesis of 3-formyl-6,7-benzocoumarin, a valuable aldehyde-functionalized building block for further conjugation chemistry [1]. The oxidation of the 3-methyl group with selenium(IV) oxide in toluene proceeds over 2.0 hours to yield the formyl derivative [1]. This specific transformation is enabled by the presence of the methyl group at the 3-position; analogs lacking this substituent (e.g., unsubstituted benzocoumarin) or with methyl groups at other positions (e.g., 4-methyl) cannot undergo this exact transformation to generate the same formyl-functionalized scaffold.

Organic Synthesis Building Block Derivatization

Targeted Research and Procurement Application Scenarios for 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- (86818-99-7)


Soluble Epoxide Hydrolase (sEH) Inhibitor Development and Mechanistic Studies

Procure this compound for use as a potent (IC50 = 0.400 nM) and highly selective (>25,000-fold over COX-2) sEH inhibitor [1]. Its low nanomolar activity combined with minimal COX-2 interference makes it suitable for validating sEH as a therapeutic target in cardiovascular, inflammatory, or pain models without the confounding anti-inflammatory effects associated with COX inhibition [1].

Synthesis of Aldehyde-Functionalized Fluorescent Probes

Utilize 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- as a starting material for the preparation of 3-formyl-6,7-benzocoumarin via SeO2 oxidation [2]. The resulting aldehyde can be further conjugated to amines, hydrazines, or other nucleophiles to generate fluorescent probes with the advantageous benzo[g]coumarin photophysical core [2].

Development of Two-Photon Excitable Bioimaging Agents

Leverage the benzo[g]coumarin core of this compound to design two-photon fluorescent probes for cellular or tissue imaging. The benzo[g]coumarin scaffold is known to be two-photon excitable around 900 nm, an optimal wavelength for deep tissue penetration and reduced photodamage [3]. The 3-methyl group provides a handle for further functionalization while preserving the core photophysical advantages over benzo[f]coumarin isomers [3].

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